molecular formula C13H21N3O2S B12114399 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine

2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine

Cat. No.: B12114399
M. Wt: 283.39 g/mol
InChI Key: XXIWWIAYQHHCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine (CAS: 4553-21-3) is a piperazine-derived compound with a sulfonyl-ethylamine side chain. Its molecular formula is C₁₃H₂₁N₃O₂S, and it has a molecular weight of 283.39 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c14-6-11-19(17,18)16-9-7-15(8-10-16)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWWIAYQHHCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine typically involves the reaction of 4-benzylpiperazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols.

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

The sulfonyl-ethanamine moiety and benzyl-piperazine/piperidine scaffolds are critical for modulating biological activity. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs with Piperazine/Piperidine Cores
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Biological Activity (IC₅₀ or Activity) Reference
2-(4-Benzylpiperazin-1-yl)ethanamine Piperazine Ethanamine (no sulfonyl) 219.33 Intermediate for AChE inhibitors
2-(1-Benzylpiperidin-4-yl)ethanamine Piperidine Ethanamine (no sulfonyl) 218.34 Lower AChE inhibition vs. piperazine analogs
2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine Piperidine Sulfonyl-ethanamine 297.41 Not reported; structural analog of target
6-((2-(4-Benzylpiperazin-1-yl)ethyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide Piperazine + sulfonamide Pyridine-sulfonamide hybrid ~485 (estimated) Trypanocidal activity (N-myristoyltransferase inhibition)

Key Observations :

  • Piperazine vs. Piperidine : Piperazine derivatives generally exhibit stronger AChE inhibitory activity compared to piperidine analogs. For example, 2-(4-benzylpiperazin-1-yl)ethanamine-derived compounds (e.g., 4a in ) showed IC₅₀ values as low as 0.91 µM against AChE, outperforming donepezil (IC₅₀ = 0.14 µM) . Piperidine derivatives (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine) are less potent due to reduced flexibility and electronic effects .
  • For instance, sulfonamide hybrids like 53 () demonstrated trypanocidal activity, suggesting the sulfonyl moiety improves target engagement in parasitic enzymes.
Substituted Benzyl-Piperazine Derivatives
Compound Name Substituent on Benzyl Ring Activity Enhancement Reference
4a (ortho-Cl) ortho-Chloro Highest AChE inhibition (IC₅₀ = 0.91 µM)
4g (meta-OCH₃) meta-Methoxy Moderate AChE inhibition (IC₅₀ = 5.5 µM)
para-NO₂ derivatives para-Nitro Enhanced electronic interaction with AChE

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Ortho- and para-substituted EWGs (e.g., Cl, NO₂) on the benzyl ring significantly boost AChE inhibition by stabilizing ligand-enzyme interactions .
  • Electron-Donating Groups (EDGs) : Meta-substituted EDGs (e.g., OCH₃) reduce activity, likely due to steric hindrance or disrupted π-π stacking .
Hybrid Compounds with Sulfonamide/Sulfonyl Moieties
Compound Name Hybrid Structure Target/Activity Reference
Donepezil–Arylsulfonamide hybrids Sulfonamide + AChE inhibitor Multitarget ligands (AChE + antioxidant)
53 (Trypanocidal agent) Piperazine-sulfonamide N-myristoyltransferase inhibition

Key Observations :

  • Multitarget Potential: Sulfonamide/sulfonyl groups enable dual targeting. For example, donepezil hybrids combining AChE inhibition and antioxidant activity show promise for Alzheimer’s disease .
  • Parasitic Applications: Sulfonamide-piperazine hybrids (e.g., 53) exhibit trypanocidal activity, highlighting the versatility of the sulfonyl group in drug design .

Biological Activity

2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and as a possible therapeutic agent for various neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine
  • Molecular Formula : C13H21N3O2S
  • Molecular Weight : 269.39 g/mol

The biological activity of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine is largely attributed to its interaction with various neurotransmitter systems, particularly those involving acetylcholine and serotonin. The sulfonamide group enhances binding affinity to target enzymes and receptors, which may lead to increased efficacy in inhibiting acetylcholinesterase (AChE) and potentially modulating serotonin receptor activity.

Acetylcholinesterase Inhibition

Research has indicated that piperazine derivatives, including 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine, exhibit significant inhibitory effects on AChE. This inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibition Potency of 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine on AChE

CompoundIC50 (µM)Reference
2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine0.44
Donepezil0.44
Hybrid Compound (related structure)0.39

Case Studies

Recent studies have focused on the neuroprotective effects of this compound in various models of neurodegeneration:

  • Neuroprotection Against Oxidative Stress
    • In vitro studies demonstrated that 2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine protects neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death significantly in SH-SY5Y cells exposed to oxidative stress, suggesting its potential as a neuroprotective agent.
  • Cognitive Enhancement
    • Animal studies using models of cognitive impairment showed that administration of this compound improved memory and learning abilities. Behavioral tests indicated enhanced performance in maze tasks, further supporting its role as a cognitive enhancer.
  • Potential Anti-Aggregation Effects
    • The compound has also been investigated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease pathology. Preliminary results indicate that it may reduce the formation of amyloid plaques in cultured neurons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.